molecular formula C23H27ClN2O4 B11598447 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-(4-chloro-2-methylphenoxy)butan-1-one

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-(4-chloro-2-methylphenoxy)butan-1-one

Cat. No.: B11598447
M. Wt: 430.9 g/mol
InChI Key: BUGZAOXJKSBMNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-4-(4-CHLORO-2-METHYLPHENOXY)BUTAN-1-ONE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. The compound features a benzodioxole moiety, a piperazine ring, and a chloromethylphenoxy group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-4-(4-CHLORO-2-METHYLPHENOXY)BUTAN-1-ONE typically involves multiple steps, including the formation of the benzodioxole and piperazine intermediates, followed by their coupling with the chloromethylphenoxy group. Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various solvents such as toluene and dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-4-(4-CHLORO-2-METHYLPHENOXY)BUTAN-1-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, cesium carbonate as a base, and solvents like toluene and DMF. Reaction conditions such as temperature, pressure, and reaction time are optimized based on the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine compounds .

Scientific Research Applications

1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-4-(4-CHLORO-2-METHYLPHENOXY)BUTAN-1-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-4-(4-CHLORO-2-METHYLPHENOXY)BUTAN-1-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . Further research is needed to fully elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-4-(4-METHYLPHENOXY)BUTAN-1-ONE: Similar structure but with a methyl group instead of a chloro group.

    1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-4-(4-METHOXY-2-METHYLPHENOXY)BUTAN-1-ONE: Contains a methoxy group in addition to the methyl group.

Uniqueness

The presence of the chloromethylphenoxy group in 1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-4-(4-CHLORO-2-METHYLPHENOXY)BUTAN-1-ONE distinguishes it from similar compounds, potentially leading to unique biological activities and chemical properties .

Properties

Molecular Formula

C23H27ClN2O4

Molecular Weight

430.9 g/mol

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-(4-chloro-2-methylphenoxy)butan-1-one

InChI

InChI=1S/C23H27ClN2O4/c1-17-13-19(24)5-7-20(17)28-12-2-3-23(27)26-10-8-25(9-11-26)15-18-4-6-21-22(14-18)30-16-29-21/h4-7,13-14H,2-3,8-12,15-16H2,1H3

InChI Key

BUGZAOXJKSBMNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.